![molecular formula C19H16N4O3S2 B2991256 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 451468-46-5](/img/structure/B2991256.png)
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical compound with potential biological activities . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a ring-like structure that is a key component in many biological compounds . The compound also contains a thieno[3,2-d]pyrimidin-2-yl group, a benzyl group, a sulfanyl group, and a 5-methyl-1,2-oxazol-3-yl group .Applications De Recherche Scientifique
Antibacterial Activity
Sulfamoxole and Trimethoprim Combination
This combination, involving structurally related compounds to the one , has been studied for its antibacterial activity against various infections. Research has demonstrated its efficacy in treating infections of the gastrointestinal tract, skin, and gynecological adnexes, showcasing the potential of related compounds in antibacterial therapy (Etzel, Lehmann, Steiner, & Wesenberg, 1976).
Pharmacokinetics and Metabolism
Carumonam in Renal Failure
Studies on carumonam, a compound that shares some pharmacokinetic properties with the compound , have been conducted to understand its behavior in humans, especially those with renal failure. This research provides insights into how structurally similar compounds are metabolized and their safety profiles, which is crucial for developing new drugs (Koeppe, Höffler, & Strobel, 1987).
Antiviral Activity
Enviroxime Against Rhinovirus
Research into enviroxime, a compound with antiviral properties, underscores the potential of related chemical entities in combating viral infections. Studies have explored its efficacy against rhinovirus, suggesting that similar compounds could be developed as antiviral agents (Phillpotts, Delong, Wallace, Jones, Reed, & Tyrrell, 1981).
Anti-inflammatory and Analgesic Applications
Paracetamol Metabolites as Oxidative Stress Markers
While not directly related, research on paracetamol and its metabolites has opened avenues for using certain compounds as markers of oxidative stress in humans. This innovative approach to studying drug metabolism and oxidative damage could inform future research into the therapeutic applications of related compounds (Trettin, Modun, Madunić, Vuković, Radman, Batkai, Thum, Jordan, & Tsikas, 2014).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibitvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, preventing the receptor from interacting with its natural ligand .
Biochemical Pathways
The compound likely affects the angiogenesis and cell proliferation pathways due to its potential inhibition of VEGFR-2 and PDGF-β . This can lead to downstream effects such as reduced angiogenesis and cell proliferation, which are critical in processes like tumor growth.
Pharmacokinetics
The compound’s molecular weight is437.483 Da , which is within the acceptable range for good bioavailability. The compound also has a polar surface area of 125 Ų , which suggests it may have good permeability across biological membranes.
Result of Action
Similar compounds have been shown to reduce collagen deposition in a liver fibrosis model , suggesting potential anti-fibrotic activity.
Propriétés
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-9-15(22-26-12)21-16(24)11-28-19-20-14-7-8-27-17(14)18(25)23(19)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLILHGUMGMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)
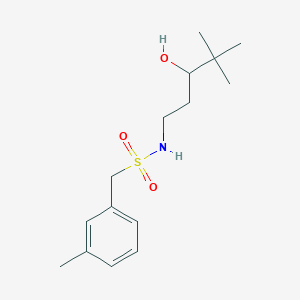
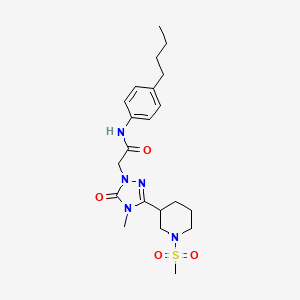
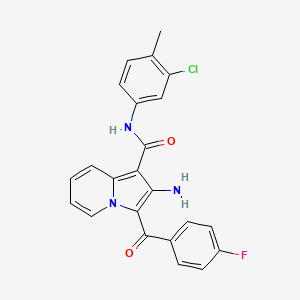
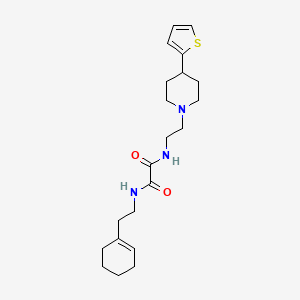
![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
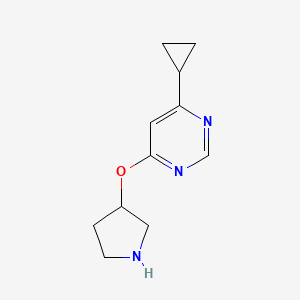
![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)
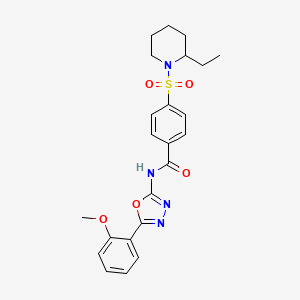
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
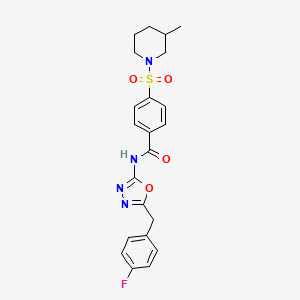

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)